N-Methylation Modulates Physicochemical Profile Relative to Des-Methyl Analog
Compared to the des-methyl analog [4-(benzyloxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid (CAS 1353972-16-3), the target compound bears an N-methyl group that replaces the carbamate N–H with an N–CH₃. This substitution increases molecular weight by 14.03 Da (320.39 vs. 306.36) and reduces the hydrogen-bond donor count from 2 to 1, while paradoxically lowering the predicted LogP (2.05 vs. 2.23) due to increased steric shielding of the polar carbamate carbonyl and altered solvation energetics . The TPSA of the target compound is 70.08 Ų, consistent with moderate membrane permeability potential . N-Methylation of peptide-like and amino acid-derived building blocks is a well-established strategy to improve metabolic stability and oral bioavailability in downstream lead compounds by reducing susceptibility to CYP450-mediated N-dealkylation pathways .
| Evidence Dimension | Molecular weight, LogP, hydrogen-bond donor count, TPSA |
|---|---|
| Target Compound Data | MW 320.39 g/mol; LogP 2.05; HBD 1; TPSA 70.08 Ų |
| Comparator Or Baseline | [4-(Benzyloxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid (CAS 1353972-16-3): MW 306.36 g/mol; LogP 2.23; HBD 2; C₁₆H₂₂N₂O₄ |
| Quantified Difference | ΔMW = +14.03 Da; ΔLogP = –0.18; ΔHBD = –1 |
| Conditions | Predicted/computed physicochemical properties; LogP via RDKit (Leyan) and experimental/predicted from Chemsrc database |
Why This Matters
The altered hydrogen-bond donor count and lipophilicity mean this building block will produce lead compounds with systematically different ADME properties compared to the des-methyl analog, a critical consideration when selecting intermediates for parallel library synthesis.
- [1] Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Reviews impact of N-methylation on metabolic stability and bioavailability. View Source
